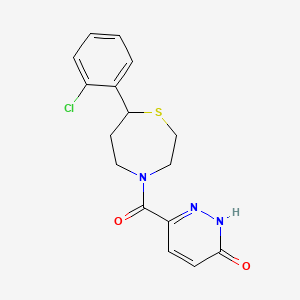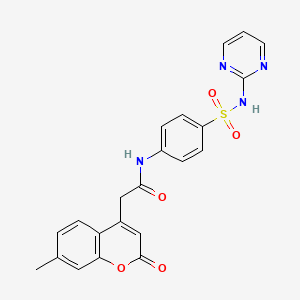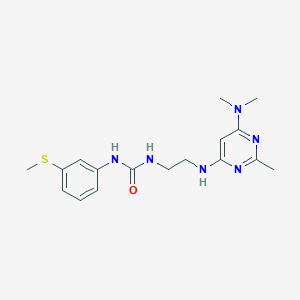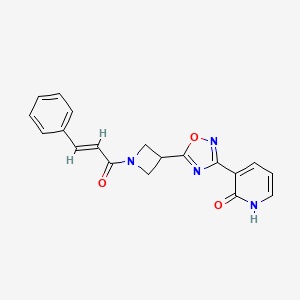
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. COA-Cl is a heterocyclic compound that belongs to the class of oxadiazoles and pyridines.
Scientific Research Applications
Heterocyclic Synthesis
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one belongs to a class of compounds that play a crucial role in the synthesis of heterocyclic compounds, which are fundamental to pharmaceuticals, agrochemicals, and dyes. The solvent-free synthesis of oxadiazoles and related heterocycles has been a topic of significant interest due to their applications in medicinal chemistry and material science. Martins et al. (2009) discuss the importance of oxadiazoles and pyridinones in this context, highlighting their utility in generating diverse heterocyclic frameworks that are biologically active or possess unique material properties (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
Antimicrobial Activity
A significant application of compounds like (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the development of new antimicrobial agents. Dodiya, Shihory, and Desai (2012) synthesized and evaluated a series of quinoline-oxadiazole-based azetidinone derivatives for their antimicrobial activity against various bacterial and fungal strains. Their work demonstrates the potential of integrating oxadiazole and azetidinone units for creating compounds with significant antimicrobial properties (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
The search for new anticancer agents has led to the exploration of oxadiazole derivatives due to their promising bioactivity. Compounds bearing the oxadiazole moiety, similar to the one described, have been investigated for their potential anticancer activity. Abdo and Kamel (2015) reported on the synthesis and evaluation of oxadiazole, thiadiazole, and triazole derivatives, highlighting some compounds with significant cytotoxicity against human cancer cell lines. This research underscores the relevance of oxadiazole derivatives in designing novel anticancer drugs (Abdo & Kamel, 2015).
properties
IUPAC Name |
3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(9-8-13-5-2-1-3-6-13)23-11-14(12-23)19-21-17(22-26-19)15-7-4-10-20-18(15)25/h1-10,14H,11-12H2,(H,20,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXIUFTUYONRS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
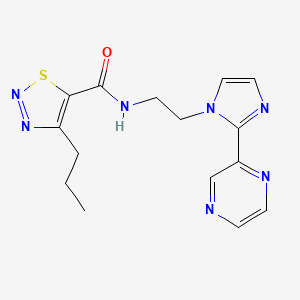
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)
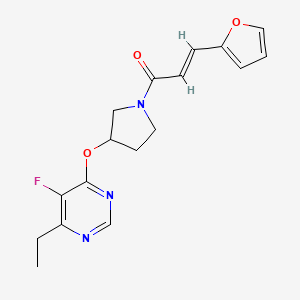
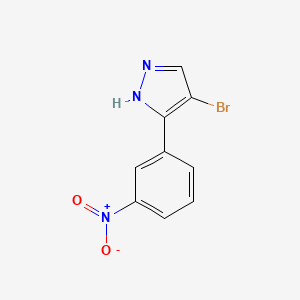
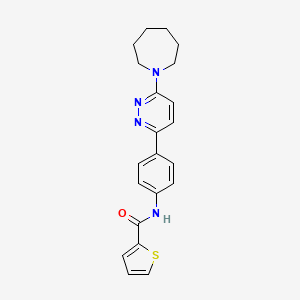
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
